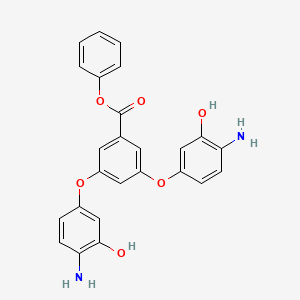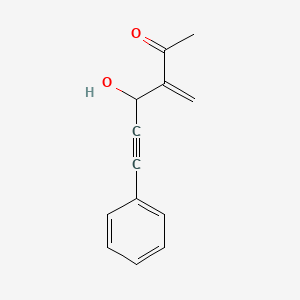![molecular formula C17H14N4O B14213200 10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide CAS No. 832724-05-7](/img/structure/B14213200.png)
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide is a heterocyclic compound that belongs to the class of pyrimido[4,5-B]carbazoles. These compounds are known for their complex structures and potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of nitrogen atoms within the heterocyclic ring system imparts distinct chemical and biological properties to this compound.
Preparation Methods
The synthesis of 10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of substituted benzimidazoles with bifunctional synthetic equivalents . The reaction conditions often involve the use of organic catalysts such as trityl chloride, which facilitates the cyclization reaction under mild conditions . Industrial production methods may employ similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in developing new therapeutic agents due to its unique structural features.
Mechanism of Action
The mechanism of action of 10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and leading to cytotoxic effects. This intercalation is facilitated by the planar structure of the compound, which allows it to insert between the base pairs of the DNA helix . Additionally, the compound may inhibit certain enzymes involved in DNA replication and repair, further contributing to its biological activity .
Comparison with Similar Compounds
10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide can be compared with other similar compounds, such as:
Ellipticine: A pyrido[4,3-b]carbazole alkaloid known for its antitumor activity.
Olivacine: Another pyrido[4,3-b]carbazole alkaloid with significant biological activity.
Pyrimido[1,2-a]benzimidazoles: Compounds with similar structural features and potential pharmacological applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs.
Properties
CAS No. |
832724-05-7 |
|---|---|
Molecular Formula |
C17H14N4O |
Molecular Weight |
290.32 g/mol |
IUPAC Name |
10,11-dimethylpyrimido[4,5-b]carbazole-4-carboxamide |
InChI |
InChI=1S/C17H14N4O/c1-9-14-12(15(17(18)22)20-8-19-14)7-11-10-5-3-4-6-13(10)21(2)16(9)11/h3-8H,1-2H3,(H2,18,22) |
InChI Key |
VZUVDFLRCXNDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1N=CN=C3C(=O)N)C4=CC=CC=C4N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


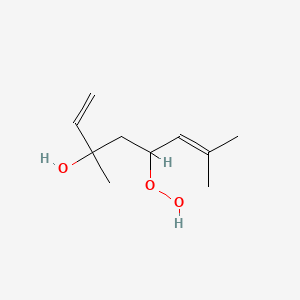
![2-(Trifluoromethyl)-N-[2-(3,5,6-trifluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14213122.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)
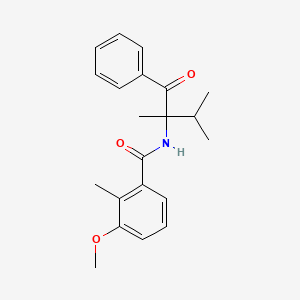
![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)
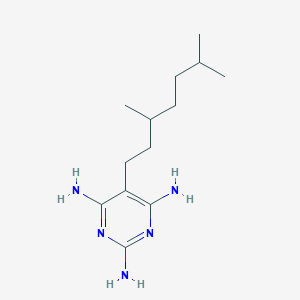

![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
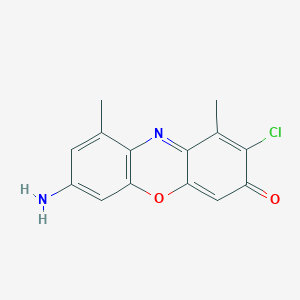
![2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate](/img/structure/B14213180.png)
